1-Propanol, 2-methyl-, titanium(4+) salt
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Overview
Description
1-Propanol, 2-methyl-, titanium(4+) salt, also known as titanium isobutoxide, is a chemical compound with the molecular formula C16H36O4Ti. It is a titanium alkoxide, which is a class of compounds widely used in various chemical processes. This compound is known for its reactivity and versatility, making it valuable in both research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Propanol, 2-methyl-, titanium(4+) salt is typically synthesized through the reaction of titanium tetrachloride with isobutanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
TiCl4+4C4H9OH→Ti(OC4H9)4+4HCl
This reaction is usually conducted in an inert atmosphere to prevent the hydrolysis of titanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where titanium tetrachloride and isobutanol are mixed under controlled temperatures and pressures. The product is then purified through distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-methyl-, titanium(4+) salt undergoes several types of chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and isobutanol.
Alcoholysis: Reacts with other alcohols to form mixed alkoxides.
Esterification: Reacts with carboxylic acids to form esters and titanium dioxide.
Common Reagents and Conditions
Hydrolysis: Water or moisture, typically at room temperature.
Alcoholysis: Various alcohols, often under reflux conditions.
Esterification: Carboxylic acids, often with a catalyst such as sulfuric acid.
Major Products Formed
Hydrolysis: Titanium dioxide and isobutanol.
Alcoholysis: Mixed alkoxides and isobutanol.
Esterification: Esters and titanium dioxide.
Scientific Research Applications
1-Propanol, 2-methyl-, titanium(4+) salt has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of titanium dioxide nanoparticles, which are important in catalysis and materials science.
Biology: Employed in the preparation of biocompatible coatings for medical implants.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance ceramics and as a catalyst in organic synthesis
Mechanism of Action
The mechanism by which 1-Propanol, 2-methyl-, titanium(4+) salt exerts its effects is primarily through its ability to form strong bonds with oxygen-containing ligands. This property allows it to act as a catalyst in various chemical reactions, facilitating the formation of desired products. The molecular targets and pathways involved include the coordination of titanium with oxygen atoms in substrates, leading to the activation of these substrates for further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Titanium tetraisopropoxide: Another titanium alkoxide with similar reactivity but different alkyl groups.
Titanium tetraethoxide: Similar in structure but with ethoxide groups instead of isobutoxide.
Titanium tetrabutoxide: Contains butoxide groups and is used in similar applications.
Uniqueness
1-Propanol, 2-methyl-, titanium(4+) salt is unique due to its specific alkoxide groups, which provide distinct reactivity and solubility properties. This makes it particularly useful in applications where other titanium alkoxides may not be as effective .
Properties
CAS No. |
7425-80-1 |
---|---|
Molecular Formula |
C4H10OTi |
Molecular Weight |
121.99 g/mol |
IUPAC Name |
2-methylpropan-1-ol;titanium |
InChI |
InChI=1S/C4H10O.Ti/c1-4(2)3-5;/h4-5H,3H2,1-2H3; |
InChI Key |
YTOQRQCHVNXEFB-UHFFFAOYSA-N |
SMILES |
CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].CC(C)C[O-].[Ti+4] |
Canonical SMILES |
CC(C)CO.[Ti] |
7425-80-1 | |
physical_description |
Tetraisobutyl titanate appears as a dark yellow oily liquid with an alcohol-like odor. Insoluble in water and about the same density as water. May irritate or burn on contact. |
Pictograms |
Flammable; Corrosive; Irritant |
Related CAS |
78-83-1 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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